Disulfoton
Overview
Description
Disulfoton is an organophosphate acetylcholinesterase inhibitor used as an insecticide . It is manufactured under the name Di-Syston by Bayer CropScience . Disulfoton in its pure form is a colorless oil but the technical product used in vegetable fields is dark and yellowish with a sulfur odor .
Synthesis Analysis
Disulfoton is synthesized by sulfide formation of 2-ethylthioethanol + O,O-diethyl hydrogen phosphorodithioate with beta-chloroethyl thioethyl ether .
Molecular Structure Analysis
The chemical formula of Disulfoton is C8H19O2PS3 . It has a molar mass of 274.404 .
Chemical Reactions Analysis
Oxidation of Disulfoton happens rapidly and metabolizes disulfoton into sulfones and sulfoxides, oxidation to oxygen analogs and/or hydrolysis to produce a corresponding phosphorothionate or phosphate .
Physical And Chemical Properties Analysis
Disulfoton is an oily, colorless to yellow liquid with a characteristic, sulfurous odor . It has a density of 1.14 g/mL . Its solubility in water is 0.03% (22.7°C) and it has a vapor pressure of 0.0002 mmHg (20°C) .
Scientific Research Applications
1. Determination of Disulfoton and Its Metabolites in Agro-Products
- Methods of Application: The researchers used a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) procedure to extract Disulfoton and its metabolites from the agro-products. The extracted compounds were then determined using a liquid chromatograph tandem-mass spectrometer .
- Results or Outcomes: The method showed satisfactory linearity with coefficients of determination (R²) > 0.9919. The limits of detection for all target analytes in different agro-products ranged from 0.01 to 1.68 µg/kg, while the limits of quantification were 5 µg/kg for Disulfoton, and 1 µg/kg for each metabolite .
2. Degradation of Disulfoton Using Nanocompost
- Summary of the Application: This study evaluated the degradation efficiency of Disulfoton using a Fenton-like reaction catalyzed by magnetite nanoparticles. The toxicity of the by-products of the degradation process was also evaluated using the bioindicator Allium cepa .
- Methods of Application: The researchers used a Fenton-like reaction catalyzed by magnetite nanoparticles to degrade Disulfoton. The toxicity of the by-products was evaluated using the bioindicator Allium cepa .
Disulfoton is an organophosphate acetylcholinesterase inhibitor used as an insecticide . It’s important to note that while it has been used in various applications, its use is highly regulated due to its toxicity .
Disulfoton is an organophosphate acetylcholinesterase inhibitor used as an insecticide . It’s important to note that while it has been used in various applications, its use is highly regulated due to its toxicity .
Safety And Hazards
properties
IUPAC Name |
diethoxy-(2-ethylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O2PS3/c1-4-9-11(12,10-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFZAZXDOSGAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O2PS3 | |
Record name | DISULFOTON | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0022018 | |
Record name | Disulfoton | |
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Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Disulfoton is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]; [NIOSH], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to yellow liquid with a characteristic, sulfur odor., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.] | |
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Boiling Point |
270 to 271 °F at 1.5 mmHg (EPA, 1998), 132-133 °C @ 1.5 mm Hg; 108 °C @ 0.01 mm Hg, Boiling point: 62 °C at 0.01 mm Hg, at 0.2kPa: 132-133 °C, 270-271 °F | |
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Flash Point |
greater than 180 °F (NIOSH, 2023), 133 °C, >180 °F | |
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Solubility |
0.003 % at 73 °F (NIOSH, 2023), SOL IN MOST ORG LIQ & FATTY OILS, Miscible in n-hexane, dichloromethane, 2-propanol, toluene, In water, 16.3 mg/l @ 20 °C, Solubility in water: none, (73 °F): 0.003% | |
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Record name | Disulfoton | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |
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Density |
1.144 (EPA, 1998) - Denser than water; will sink, 1.144 @ 20 °C referred to water @ 4 °C, Relative density (water = 1): 1.14, 1.14 | |
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Vapor Pressure |
0.00018 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 9.75X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.0002 mmHg | |
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Mechanism of Action |
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain... . /Organophosphate pesticides/ | |
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Product Name |
Disulfoton | |
Color/Form |
Pure compound: yellow liquid, Oily, colorless to yellow liquid, Colorless oil | |
CAS RN |
298-04-4 | |
Record name | DISULFOTON | |
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Record name | Disulfoton [BSI:ISO] | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DISULFOTON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DISULFOTON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/343 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphorodithioic acid, O,O-diethyl S-(2-(ethylthio)ethyl) ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TD8D8678.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
Greater than -13 °F (EPA, 1998), -25 °C, -13 °F, >-13 °F | |
Record name | DISULFOTON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3327 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DISULFOTON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DISULFOTON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/343 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Disulfoton | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0245.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.